

Physical and chemical properties of Sodium 3-methoxy-3-oxopropane-1-sulfinate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 3-methoxy-3-oxopropane-1-sulfinate

Cat. No.: B152873

[Get Quote](#)

An In-Depth Technical Guide to **Sodium 3-methoxy-3-oxopropane-1-sulfinate** (SMOPS) for Advanced Research Applications

Introduction

Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly referred to by the acronym SMOPS, is a versatile sulfinic acid salt with significant applications in modern organic synthesis.^[1] Its unique structure, which incorporates both a nucleophilic sulfinate group and a methyl ester, makes it a valuable reagent for constructing complex molecular architectures.^[1] For researchers and scientists in drug development, SMOPS offers a reliable pathway to synthesize sulfones and sulfonimides, key functional groups in many pharmaceutical compounds.^{[1][3]} This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, and applications, offering field-proven insights for its effective use in a laboratory setting.

Chemical Identity and Structure

Clarity on the fundamental identity of a reagent is critical for reproducible science. SMOPS is characterized by the following identifiers:

- Chemical Name: **Sodium 3-methoxy-3-oxopropane-1-sulfinate**

- Common Synonyms: Sodium 1-Methyl 3-Sulfinopropionate, 3-Sulfinopropanoic acid 1-methyl ester sodium salt, Sodium 2-methoxycarbonylethanesulfinate[4][5]
- CAS Number: 90030-48-1
- Molecular Formula: C₄H₇NaO₄S[1][2][4]
- Molecular Weight: 174.15 g/mol [2][4]
- SMILES: O=S(CCC(OC)=O)[O-].[Na+][2]

Section 1: Physical Properties

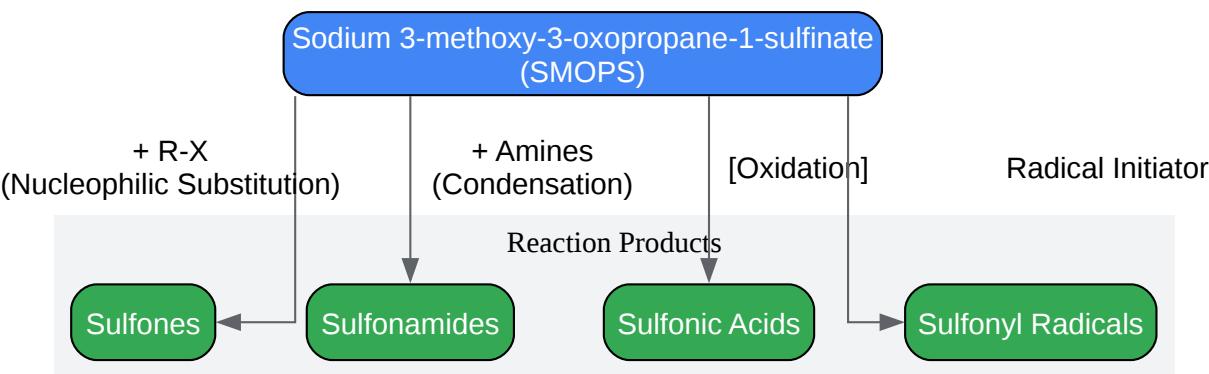
Sodium 3-methoxy-3-oxopropane-1-sulfinate is typically supplied as a solid that ranges in appearance from a white to light yellow or orange powder or crystalline solid.[5][6] It is known to be soluble in water.[1] Proper storage is crucial for maintaining its integrity; it should be kept under an inert atmosphere at room temperature.[5]

The thermal properties of SMOPS are critical for its application in synthesis, particularly when designing reaction conditions. It exhibits a melting point with a decomposition range, indicating that at higher temperatures, the molecule begins to break down.

Table 1: Summary of Physical Properties

Property	Value	Source(s)
Appearance	Powder to crystal	[5][6]
Color	White to Light yellow to Light orange	[5][6]
Molecular Formula	C ₄ H ₇ NaO ₄ S	[1][2][4]
Molecular Weight	174.15 g/mol	[2][4]
Melting Point	199-216°C (with decomposition)	[5][6]
Boiling Point	334°C at 760 mmHg	
Storage	Inert atmosphere, Room Temperature	[5]

Section 2: Chemical Properties and Reactivity


The synthetic utility of SMOPS stems from the reactivity of its sulfinate group. This moiety serves as a potent sulfur nucleophile and can be a precursor to sulfonyl radicals, enabling a diverse range of chemical transformations.[2][7][8]

Core Reactivity Pathways

- Nucleophilic Substitution: The sulfinate anion is an effective nucleophile. Its primary application is in the reaction with alkyl, aryl, and benzyl halides to form sulfones, a functional group of great importance in medicinal chemistry.[2] This conversion is a cornerstone of its utility.[3][5] The sulfinyl group can also act as a leaving group in certain substitution reactions.[1]
- Oxidation: The sulfinate can be readily oxidized to the corresponding sulfonic acid or sulfonate ester.[1] This provides a pathway to a more stable sulfur oxidation state for further synthetic manipulations.
- Radical Formation: Under specific conditions, SMOPS can be used to generate sulfonyl radicals.[2] These highly reactive intermediates can participate in a variety of important

reactions, including radical cyclizations, couplings, and additions to unsaturated systems, which are powerful methods for C-C and C-S bond formation.[2]

- Condensation Reactions: The compound can undergo condensation with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[1]

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of SMOPS in organic synthesis.

Section 3: Applications in Drug Discovery and Development

The synthesis of sulfur-containing heterocycles and functional groups is a major focus in drug development. SMOPS serves as a key building block in this area for several reasons:

- Synthesis of Chiral Sulfones: Recent advancements have demonstrated the use of SMOPS as a competent S-nucleophile in copper-catalyzed asymmetric desymmetrizing sulfonylation reactions.[7][8] This allows for the creation of chiral sulfones with high enantioselectivity, a critical requirement for developing modern therapeutics that interact specifically with biological targets.
- Versatility in Scaffolding: Its ability to react with various halides and amines allows for its incorporation into diverse molecular scaffolds.[1][3] Studies have shown its compatibility with nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[7][8]

- Formation of Bio-relevant Groups: Sulfones and sulfonamides, the primary products derived from SMOPS, are present in a wide array of approved drugs, including antibiotics, diuretics, and anti-inflammatory agents. The reagent provides a direct and efficient route to these valuable pharmacophores.

Section 4: Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonimide from an aryl halide using SMOPS, a common application of this reagent.[\[3\]](#)[\[5\]](#)

Objective: To synthesize an aryl sulfonimide via nucleophilic substitution using SMOPS.

Materials:

- Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS)**
- Aryl or benzyl halide (e.g., benzyl bromide)
- A suitable base (e.g., potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
- Reaction vessel (round-bottom flask)
- Stirring apparatus (magnetic stirrer and stir bar)
- Inert atmosphere setup (Nitrogen or Argon line)
- Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental Workflow:

Caption: Workflow for sulfonimide synthesis using SMOPS.

Step-by-Step Procedure:

- **Vessel Preparation:** A dry round-bottom flask equipped with a magnetic stir bar is charged with the aryl/benzyl halide (1.0 eq), **Sodium 3-methoxy-3-oxopropane-1-sulfinate** (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
- **Inert Atmosphere:** The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen) for 5-10 minutes.
- **Solvent Addition:** Anhydrous DMF is added via syringe. The amount should be sufficient to create a stirrable slurry, typically a 0.1-0.5 M concentration with respect to the limiting reagent.
- **Reaction:** The mixture is heated to a temperature between 60-100°C and stirred vigorously. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
- **Workup:** Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired sulfonimide.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet for SMOPS is not consistently detailed across suppliers, information from related compounds and general chemical principles dictates cautious handling. The closely related compound, sodium 3-methoxy-3-oxopropane-1-sulfonate, is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[9] One source indicates that SMOPS is harmful if swallowed (Risk Statement R22).^[5]

Recommended Precautions:

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
- Storage: Store in a tightly sealed container under an inert atmosphere, away from oxidizing agents and moisture.^[5]
- Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Conclusion

Sodium 3-methoxy-3-oxopropane-1-sulfinate is a highly valuable and versatile reagent for chemists in both academic and industrial research, particularly within the field of drug discovery. Its ability to act as a robust sulfur nucleophile and radical precursor provides efficient and reliable pathways for the synthesis of sulfones and sulfonimides. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

- ChemBK. (n.d.). **SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE** - Physico-chemical Properties.
- PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.
- Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfenylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- LookChem. (n.d.). **SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE**.
- Chemdad. (n.d.). **SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE**.
- American Chemical Society Publications. (2025, December 27). Asymmetric Desymmetrizing Sulfenylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Sodium 3-methoxy-3-oxopropane-1-sulfinate | 90030-48-1 [smolecule.com]
- 2. a2bchem.com [a2bchem.com]
- 3. SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE | 90030-48-1 [chemicalbook.com]
- 4. Sodium 3-methoxy-3-oxopropane-1-sulfinate | CymitQuimica [cymitquimica.com]
- 5. SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Sodium 3-methoxy-3-oxopropane-1-sulfinate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152873#physical-and-chemical-properties-of-sodium-3-methoxy-3-oxopropane-1-sulfinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com